Cas no 84082-03-1 (3-acetyl-3,5-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside)

3-acetyl-3,5-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside structure
84082-03-1 structure
Product name:3-acetyl-3,5-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
CAS No:84082-03-1
MF:C26H27NO8
MW:481.49448800087
CID:1819862
PubChem ID:158476

3-acetyl-3,5-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside Chemical and Physical Properties

Names and Identifiers

    • 3-acetyl-3,5-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside
    • 9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-9,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
    • Inchi: 1S/C26H27NO8/c1-11-22(29)18(27)8-20(34-11)35-19-10-26(33,12(2)28)9-17-15(19)7-16-21(25(17)32)24(31)14-6-4-3-5-13(14)23(16)30/h3-7,11,18-20,22,29,32-33H,8-10,27H2,1-2H3
    • InChI Key: VBIYTXNRFIHEIE-UHFFFAOYSA-N
    • SMILES: O(C1CC(C(C(C)O1)O)N)C1C2C=C3C(C4C=CC=CC=4C(C3=C(C=2CC(C(C)=O)(C1)O)O)=O)=O

Computed Properties

  • Exact Mass: 481.17366682g/mol
  • Monoisotopic Mass: 481.17366682g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 3
  • Complexity: 879
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 6
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 156Ų

3-acetyl-3,5-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside Related Literature

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